2-(4-Bromo-3-methylphenyl)-1,3-dioxolane
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Overview
Description
2-(4-Bromo-3-methylphenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.99424 g/mol and the complexity rating of the compound is 168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Organic Compounds
Research has demonstrated the utility of compounds structurally related to "2-(4-Bromo-3-methylphenyl)-1,3-dioxolane" in the synthesis of organic molecules. For instance, the crystal structure determination of products from ring opening reactions of an arylthionitrooxirane revealed the stereospecific nature of these reactions, which are crucial for the synthesis of complex molecules with precise configurations (Clegg et al., 1995).
Polymerization and Material Science
A study on the synthesis and polymerization behavior of 2-Aryl-5-methylene-1,3-dioxolan-4-ones and their derivatives highlighted their potential in creating new materials with specific properties. This research opens pathways for using these compounds in developing polymers with tailored characteristics (Zeuner et al., 1995).
Molecular Rearrangements
Investigations into the Wagner–Meerwein rearrangement of specific dioxolane derivatives have provided insights into molecular rearrangements that could be harnessed for synthesizing compounds with complex structures. Such rearrangements are vital for understanding chemical reactivity and designing synthetic strategies for pharmaceuticals and materials science (Hasegawa et al., 1993).
Nanoparticle Synthesis
The creation of nanoparticles from heterodifunctional polyfluorene building blocks, which involve the use of dioxolane derivatives, demonstrates the application of these compounds in nanotechnology. This research shows the potential for developing fluorescent nanoparticles with tunable properties, which could have applications in bioimaging and electronics (Fischer et al., 2013).
Catalysis
Research on P,O-ligand-catalyzed Suzuki cross-coupling reactions has shown the importance of dioxolane derivatives in facilitating these reactions, which are crucial for forming biaryl compounds. Such reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials (Bei et al., 1999).
Mechanism of Action
Target of Action
It’s worth noting that 4-bromo-3-methylphenol, a related compound, has been used in the synthesis of certain nickel complexes . These complexes could potentially serve as catalysts in various chemical reactions.
Mode of Action
Related compounds have been used in the synthesis of nickel complexes . These complexes could potentially interact with other molecules to catalyze chemical reactions.
Biochemical Pathways
If this compound acts similarly to related compounds, it may be involved in the synthesis of nickel complexes , which could potentially influence various biochemical pathways.
Pharmacokinetics
A related compound, 2-(4-bromo-3-methylphenyl)acetic acid, is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane.
Result of Action
If this compound acts similarly to related compounds, it may be involved in the synthesis of nickel complexes , which could potentially catalyze various chemical reactions.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJLISQDROHCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2OCCO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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